molecular formula C5H9BrO B2713287 1-Bromo-3-methoxycyclobutane CAS No. 2044705-32-8

1-Bromo-3-methoxycyclobutane

Cat. No.: B2713287
CAS No.: 2044705-32-8
M. Wt: 165.03
InChI Key: YBVXRWXSBZVVRL-SYDPRGILSA-N
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Description

1-Bromo-3-methoxycyclobutane is an organic compound with the molecular formula C5H9BrO. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a bromine atom and a methoxy group attached to a cyclobutane ring .

Preparation Methods

The synthesis of 1-Bromo-3-methoxycyclobutane can be achieved through various synthetic routes. One common method involves the bromination of 3-methoxycyclobutanone using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3-methoxycyclobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.

    Reduction Reactions: The compound can be reduced to 3-methoxycyclobutane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-methoxycyclobutanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-3-methoxycyclobutane has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxycyclobutane involves its reactivity due to the presence of the bromine atom and the methoxy group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The methoxy group can influence the electronic properties of the cyclobutane ring, affecting its reactivity and stability .

Comparison with Similar Compounds

1-Bromo-3-methoxycyclobutane can be compared with other similar compounds such as:

    1-Bromo-3-chlorocyclobutane: Similar structure but with a chlorine atom instead of a methoxy group.

    1-Bromo-3-ethylcyclobutane: Similar structure but with an ethyl group instead of a methoxy group.

    1-Bromo-3-methylcyclobutane: Similar structure but with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in the presence of the methoxy group, which can significantly influence its chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-bromo-3-methoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-7-5-2-4(6)3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVXRWXSBZVVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288305
Record name Cyclobutane, 1-bromo-3-methoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044705-32-8, 1807901-44-5
Record name Cyclobutane, 1-bromo-3-methoxy-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methoxycyclobutane
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Record name 1-bromo-3-methoxycyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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